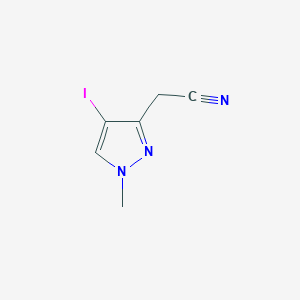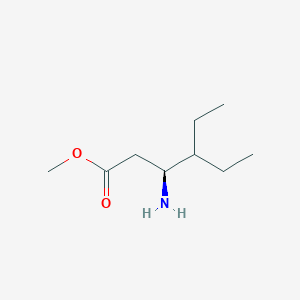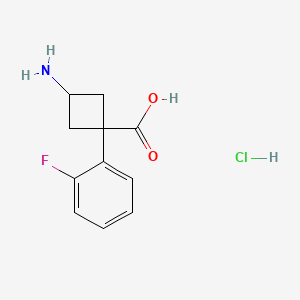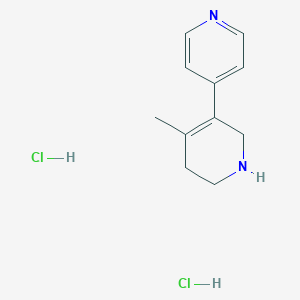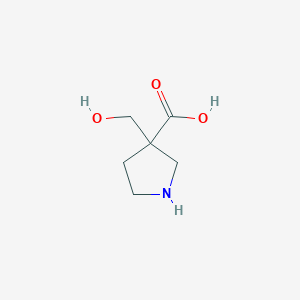
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a hydroxymethyl group and a carboxylic acid group. This compound is a colorless crystalline solid that is soluble in water and common organic solvents. It has significant applications in chemical synthesis and organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of tertiary butyl esters, which can be further converted into this compound .
化学反応の分析
Types of Reactions: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of pyrrolidine-3,3-dicarboxylic acid.
Reduction: Formation of 3-(Hydroxymethyl)pyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized as a polymer stabilizer and solvent in various industrial processes.
作用機序
The mechanism of action of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The hydroxymethyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Pyrrolidine-3-carboxylic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different substitution patterns.
Uniqueness: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
3-(hydroxymethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-4-6(5(9)10)1-2-7-3-6/h7-8H,1-4H2,(H,9,10) |
InChIキー |
MBTICTHJXGKWKO-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)

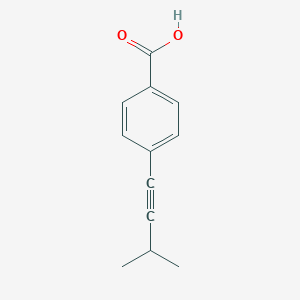
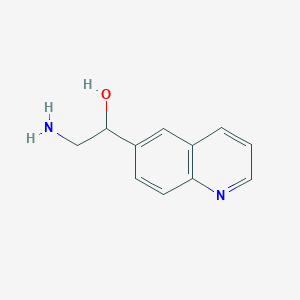
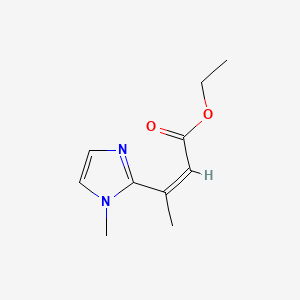

![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
